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  • Product: 4-Bromo-quinazoline hydrobromide
  • CAS: 1373223-20-1

Core Science & Biosynthesis

Foundational

Architecting Heterocycles: A Technical Guide to 4-Bromo-quinazoline Hydrobromide in Advanced Organic Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electron-deficient heterocycles without compromising yield or inducing premature degradation. 4-Bromo-quinazoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electron-deficient heterocycles without compromising yield or inducing premature degradation. 4-Bromo-quinazoline hydrobromide (CAS: 1373223-20-1) stands out as a premier electrophilic building block in medicinal chemistry. It serves as the cornerstone for synthesizing C4-substituted quinazolines—a ubiquitous pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Lapatinib, Gefitinib) and advanced Positron Emission Tomography (PET) tracers[1].

This whitepaper deconstructs the structural advantages, physical properties, and field-proven protocols for utilizing this reagent, emphasizing the mechanistic causality behind its hydrobromide salt form.

Chemical Structure and Physical Properties

Understanding the physical parameters of 4-bromo-quinazoline hydrobromide is non-negotiable for reproducible synthesis. The compound consists of a bicyclic quinazoline core with a bromine atom at the highly electrophilic C4 position, stabilized as a hydrobromide salt[2].

Table 1: Physicochemical Profile of 4-Bromo-quinazoline Hydrobromide

PropertyValue / Description
IUPAC Name 4-Bromoquinazoline hydrobromide
CAS Registry Number 1373223-20-1
Molecular Formula C8H6Br2N2 (C8H5BrN2 · HBr)[3]
Molar Mass 289.96 g/mol [2]
Appearance Off-white to pale-yellow solid
SMILES BrC1=C2C=CC=CC2=NC=N1.[H]Br[2]
Solubility Soluble in polar aprotic solvents (DMF, DMSO); reacts with H2O[4]
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C, desiccated[2]

Mechanistic Insights: The Causality of the Hydrobromide Salt

A common question in synthetic planning is: Why utilize the hydrobromide salt rather than the free base?

The free base of 4-bromoquinazoline is notoriously unstable and highly hygroscopic, prone to rapid hydrolysis back into quinazolin-4(3H)-one upon exposure to atmospheric moisture. The hydrobromide salt engineers a self-protecting and self-activating system:

  • Thermodynamic Stability : The crystalline lattice of the HBr salt shields the electrophilic C4 carbon from ambient nucleophiles (like water vapor) during storage, extending the reagent's shelf life[2].

  • Electrophilic Activation : In solution, the protonation of the pyrimidine nitrogen (N1 or N3) by HBr acts as an internal Lewis acid. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring. Consequently, the activation energy required for the rate-determining step of Nucleophilic Aromatic Substitution (SNAr)—the formation of the Meisenheimer complex—is significantly reduced.

G N1 Free Base 4-Bromoquinazoline N2 Protonation (HBr) N1/N3 Protonation N1->N2 N3 Activated Salt 4-Bromoquinazoline HBr N2->N3 N4 Enhanced Electrophilicity C4 Carbon Activation N3->N4 N5 Facilitated SNAr Lower Activation Energy N4->N5

Mechanistic pathway of C4 activation via hydrobromide salt formation.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Every critical step includes a rationale and a validation checkpoint to ensure scientific integrity.

Protocol A: Synthesis of 4-Bromoquinazoline Derivatives

Rationale: Direct bromination of quinazolin-4(3H)-one derivatives using Phosphorus oxybromide (POBr3) installs the leaving group while simultaneously generating the HBr required for salt formation[1].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the quinazolin-4(3H)-one precursor in anhydrous toluene under an Argon atmosphere.

    • Causality: Toluene provides a high-boiling, non-nucleophilic medium that prevents premature hydrolysis of the newly formed C-Br bond[1].

  • Reagent Addition: Add 1.2 eq of POBr3 and 2.2 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reflux: Heat the mixture to 115 °C for 10 hours.

    • Causality: The elevated temperature drives the formation of the intermediate phosphonium species, which is subsequently displaced by the bromide ion[1].

  • Isolation: Remove toluene under reduced pressure. Redissolve the residue in ice water and extract with Ethyl Acetate (EtOAc). Purify via flash column chromatography to isolate the brominated core[1].

  • Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show the free base [M+H]+ with a distinct 1:1 isotopic ratio (M / M+2) indicative of a single bromine atom.

Protocol B: SNAr Functionalization (C4-Amination)

Rationale: Converting the HBr salt to a C4-amino or C4-thioether derivative is the primary application for this reagent in drug discovery[4].

Step-by-Step Methodology:

  • Neutralization & Attack: Dissolve 1.0 eq of 4-bromo-quinazoline hydrobromide in anhydrous DMF. Add 3.0 eq of DIPEA, followed by 1.1 eq of the desired amine nucleophile.

    • Causality: The first equivalent of DIPEA neutralizes the HBr salt, liberating the free base in situ. The excess DIPEA acts as an acid scavenger for the HBr generated during the SNAr reaction, preventing the protonation of the incoming amine nucleophile.

  • Reaction: Stir at room temperature or apply mild heat (40-60°C) depending on the steric hindrance of the amine.

  • Quenching: Pour the mixture into ice water. The substituted quinazoline typically precipitates as a solid.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the starting material spot (which is highly UV-active at 254 nm) and the appearance of a more polar product spot confirms successful conversion.

G A Quinazolin-4(3H)-one B POBr3 / Toluene (Bromination) A->B C 4-Bromoquinazoline Hydrobromide B->C D SNAr Reaction (Amines/Thiols) C->D Nucleophile E Suzuki Coupling (Boronic Acids) C->E Pd Catalyst F C4-Substituted Quinazoline Derivatives D->F E->F

Workflow illustrating the synthesis and downstream applications of 4-bromoquinazoline hydrobromide.

Trustworthiness and Safety Standards

As an application scientist, I cannot overstate the importance of handling this compound with strict safety protocols. 4-Bromo-quinazoline hydrobromide is a severe skin and eye irritant. Furthermore, upon exposure to ambient moisture, it slowly hydrolyzes to release corrosive hydrobromic acid (HBr) gas[5].

  • Storage: Must be kept in a tightly sealed container backfilled with Argon, stored at 2-8°C, and protected from light[2].

  • Handling: Always manipulate within a certified fume hood using standard PPE (nitrile gloves, safety goggles, and a lab coat).

References

  • Sigma-Aldrich - 4-Bromo-quinazoline hydrobromide (CAS 1373223-20-1) Product Page. Available at:

  • BLD Pharm - 1373223-20-1 | 4-Bromo-quinazoline hydrobromide Product Information. Available at: 2

  • ChemicalBook - 1373223-20-1 CAS Manufactory - 4-Bromo-quinazoline hydrobromide. Available at: 3

  • Molecular Pharmaceutics (ACS Publications) - [18F]BIBD-239: 18F-Labeled ER176, a Positron Emission Tomography Tracer Specific for the Translocator Protein. Available at: 1

  • ChemBK - 4-Bromo-quinazoline hydrobromide Safety and Hazard Data. Available at: 5

  • DiVA Portal - Thiomethylation of Heteroaryl Halides (Including 4-bromoquinazoline). Available at: 4

Sources

Exploratory

Introduction: The Synthetic Value and Inherent Instability of 4-Bromoquinazoline

An in-depth technical analysis and handling guide for 4-bromoquinazoline hydrobromide, designed for researchers and drug development professionals. In the development of ATP-competitive kinase inhibitors and advanced pha...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and handling guide for 4-bromoquinazoline hydrobromide, designed for researchers and drug development professionals.

In the development of ATP-competitive kinase inhibitors and advanced pharmaceutical intermediates, the quinazoline scaffold is a privileged pharmacophore. Specifically, 4-bromoquinazoline hydrobromide serves as a highly reactive, bifunctional electrophile. However, as an Application Scientist, I frequently observe that the primary point of failure in utilizing this reagent stems from a misunderstanding of its extreme moisture sensitivity and the mechanistic nuances of its reactivity.

This whitepaper provides a causality-driven framework for the safe handling, physicochemical profiling, and synthetic application of 4-bromoquinazoline hydrobromide, ensuring that your experimental workflows remain robust and reproducible.

Physicochemical Profiling and Hazard Assessment

The free base of this compound () is exceptionally unstable and prone to rapid autohydrolysis. To mitigate this, the reagent is typically supplied as a hydrobromide salt (1[1]). Protonating the quinazoline core provides a kinetic barrier to degradation in the solid state, though it remains a potent irritant requiring stringent handling.

Table 1: Quantitative Data & Safety Specifications

ParameterSpecification
Chemical Name 4-Bromoquinazoline hydrobromide
CAS Number (Salt) 1373223-20-1
CAS Number (Free Base) 354574-59-7
Molecular Formula C8H6Br2N2
Molecular Weight 289.96 g/mol
GHS Hazard Statements H302, H315, H319, H335
Signal Word Warning (GHS07)
Storage Conditions 2-8°C, Inert Atmosphere (Argon)

Data aggregated from standardized Safety Data Sheets[2].

Mechanistic Reactivity: The C4-Electrophilicity

The quinazoline core features two nitrogen atoms that exert a strong electron-withdrawing effect (the α-nitrogen effect) across the pyrimidine ring3[3]. This renders the C4 position exceptionally electrophilic, facilitating rapid Nucleophilic Aromatic Substitution (SNAr).

The Causality of Degradation: If exposed to ambient humidity, atmospheric water acts as a competing nucleophile. It rapidly displaces the bromide ion to form quinazolin-4(3H)-one, a thermodynamically stable but synthetically inactive dead-end. Therefore, maintaining absolute anhydrous conditions is not merely a best practice—it is a mechanistic requirement.

Reactivity A 4-Bromoquinazoline HBr (Highly Electrophilic C4) B Moisture / H2O (Hydrolysis) A->B Exposure to Air C Nucleophile (R-NH2) (SNAr Reaction) A->C Anhydrous Conditions D Quinazolin-4(3H)-one (Inactive Degradant) B->D Rapid Degradation E 4-Substituted Quinazoline (Kinase Inhibitor Core) C->E Desired Pathway

Fig 1: Mechanistic pathways of 4-bromoquinazoline HBr in ambient vs. anhydrous conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In drug discovery, the amine nucleophiles coupled to the quinazoline core are often the product of multi-step, low-yielding syntheses 4[4]. We must verify the integrity of the electrophile in situ before committing the expensive nucleophile.

Protocol A: Inert Handling and Reagent Validation
  • Step 1 (Preparation): Bake all reaction glassware at 120°C for >4 hours. Cool under a continuous stream of ultra-high-purity (UHP) Argon.

  • Step 2 (Weighing): Transfer 4-bromoquinazoline hydrobromide (1.0 eq) inside a glovebox maintained at <1 ppm H₂O and O₂. Seal the vessel with a septum.

  • Step 3 (Solvation): Inject anhydrous, amine-free solvent (e.g., anhydrous DMF or THF) via syringe.

  • Step 4 (The "Methanol Quench" Validation): Before proceeding, withdraw a 5 µL aliquot and inject it into 1 mL of anhydrous methanol containing 1 eq of triethylamine. LC-MS analysis should show >95% conversion to 4-methoxyquinazoline. Causality: If quinazolin-4(3H)-one is detected, the reagent or solvent has been compromised by moisture, and the batch must be aborted to save the target nucleophile.

Protocol B: C4-Nucleophilic Aromatic Substitution (SNAr)
  • Step 1 (Substrate Mixing): To the validated solution from Protocol A, add the target amine nucleophile (1.1 eq).

  • Step 2 (Base Introduction): Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: Why exactly 2.5 equivalents? One equivalent neutralizes the HBr salt of the quinazoline, one equivalent acts as a scavenger for the HBr generated during the SNAr reaction, and the remaining 0.5 eq provides a kinetic buffer to ensure the reaction medium remains basic, preventing the protonation (and deactivation) of the incoming nucleophile.

  • Step 3 (Reaction Monitoring): Stir at room temperature for aliphatic amines, or heat to 60°C for deactivated anilines. Monitor via TLC/LC-MS.

  • Step 4 (Quenching): Once complete, quench the reaction by pouring it into ice-cold water. The desired 4-aminoquinazoline derivative typically precipitates, allowing for isolation via vacuum filtration and avoiding tedious chromatography.

Workflow S1 Glovebox Weighing (Argon Atm) S2 Anhydrous Solvent Preparation S1->S2 S3 Base Addition (DIPEA/TEA) S2->S3 S4 Nucleophile Introduction S3->S4 S5 Reaction Quenching (Aqueous) S4->S5

Fig 2: Self-validating anhydrous workflow for SNAr reactions using 4-bromoquinazoline HBr.

Emergency Response & Decontamination

Because 4-bromoquinazoline hydrobromide reacts violently with strong aqueous bases and degrades into lachrymatory HBr gas upon exposure to ambient moisture, standard laboratory spill responses must be modified.

  • Spill Protocol: Do not use water or wet paper towels. Blanket the spill with a solid, slightly basic absorbent (e.g., sodium carbonate mixed with sand) to neutralize the HBr salt and the active electrophile simultaneously. Sweep into a sealed hazardous waste container.

  • Skin Contact: The compound is a severe skin irritant (H315)2[2]. Immediately flush with copious amounts of water, followed by a Polyethylene Glycol (PEG)-based wash if available. The highly lipophilic quinazoline core may resist standard aqueous rinsing, making PEG washes highly effective at solubilizing and removing the chemical from the dermal layer.

References

  • NextSDS. "4-Bromoquinazoline — Chemical Substance Information". NextSDS.2

  • Sigma-Aldrich. "4-Bromoquinazoline | 354574-59-7". Sigma-Aldrich.

  • Sigma-Aldrich. "4-Bromo-quinazoline hydrobromide | 1373223-20-1". Sigma-Aldrich. 1

  • MDPI. "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines". MDPI. 3

  • NIH. "Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers". PMC. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 4-Bromoquinazoline Hydrobromide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Bromoquinazoline hydrobromide (CAS: 1373223-20-1) | Free Base (CAS: 354574-59-7) Strategic Overview & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Bromoquinazoline hydrobromide (CAS: 1373223-20-1) | Free Base (CAS: 354574-59-7)

Strategic Overview & Mechanistic Rationale

4-Bromoquinazoline and its derivatives are highly valued electrophilic building blocks in medicinal chemistry, frequently utilized in SN​Ar displacements and palladium-catalyzed cross-coupling reactions to generate kinase inhibitors and epithelial-mesenchymal transition (EMT) inhibitors [1].

While highly functionalized pyrimidines and quinazolines can be synthesized de novo via the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides [2], the most scalable and economically viable route to the parent 4-bromoquinazoline relies on the deoxychlorination/bromination of quinazolin-4(3H)-one.

The Causality of Reagent Selection: We utilize Phosphorus oxybromide ( POBr3​ ) in the presence of N,N-Diisopropylethylamine (DIPEA) in toluene [3].

  • Activation: POBr3​ attacks the tautomeric C4-hydroxyl group of the quinazolinone, forming a highly reactive phosphorodibromidate intermediate.

  • Displacement: The liberated bromide ion subsequently displaces the phosphorodibromidate group.

  • Stabilization: The free base of 4-bromoquinazoline is highly susceptible to atmospheric moisture, which drives hydrolysis back to the starting material. By isolating the compound as a hydrobromide salt, we significantly enhance its bench stability and shelf-life, creating a self-validating, robust protocol.

G SM Quinazolin-4(3H)-one (Tautomeric Lactam) Intermediate Phosphorodibromidate Intermediate SM->Intermediate POBr3, DIPEA Toluene, 115°C FreeBase 4-Bromoquinazoline (Moisture Sensitive) Intermediate->FreeBase Br- Displacement - PO2Br2- Salt 4-Bromoquinazoline HBr (Stable Target API) FreeBase->Salt Anhydrous HBr Et2O, 0°C

Mechanistic workflow for the synthesis and stabilization of 4-bromoquinazoline hydrobromide.

Materials and Safety Parameters

Safety Note: 4-Bromoquinazoline causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [4]. POBr3​ is corrosive and reacts violently with water. All operations must be conducted in a fume hood under an inert argon or nitrogen atmosphere.

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function / Rationale
Quinazolin-4(3H)-one 146.151.001.46 gStarting Material
Phosphorus oxybromide ( POBr3​ ) 286.671.203.44 gActivating agent & Halogen source
DIPEA 129.242.202.84 g (3.83 mL)Non-nucleophilic base; neutralizes generated HBr
Toluene (Anhydrous) 92.14N/A40.0 mLHigh-boiling, non-polar solvent
HBr (2.0 M in Diethyl Ether) 80.911.055.25 mLSalt formation

Step-by-Step Experimental Protocol

Phase 1: Electrophilic Activation and Bromination
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert gas (Argon/Nitrogen) for 15 minutes.

  • Reagent Loading: Suspend quinazolin-4(3H)-one (1.46 g, 10.0 mmol) in anhydrous toluene (40 mL). Add DIPEA (3.83 mL, 22.0 mmol) via syringe.

  • POBr3​ Addition: Cool the suspension to 0 °C using an ice bath. Carefully add solid POBr3​ (3.44 g, 12.0 mmol) in three portions over 10 minutes.

    • In-Process Insight: Stepwise addition controls the exothermic activation step. DIPEA is crucial here; without it, the acidic environment promotes the formation of unreactive protonated quinazolinone species [3].

  • Thermal Reflux: Remove the ice bath and heat the reaction mixture to 115 °C (oil bath temperature) for 10 hours. The suspension will transition into a dark, homogeneous solution as the reaction progresses.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.1 ) will be consumed, yielding the less polar 4-bromoquinazoline ( Rf​≈0.6 ).

Phase 2: Controlled Quench and Free Base Isolation
  • Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the toluene.

  • Alkaline Quench (Critical Step): Redissolve the crude residue in ethyl acetate (50 mL) and cool to 0 °C. Slowly pour the mixture into a vigorously stirred mixture of crushed ice (50 g) and saturated aqueous NaHCO3​ (50 mL).

    • Causality: The highly electrophilic C4 position of 4-bromoquinazoline is prone to rapid hydrolysis back to the quinazolinone. Maintaining a cold, strictly alkaline environment ( pH≈8 ) during the quench neutralizes excess POBr3​ and prevents this degradation pathway.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the crude 4-bromoquinazoline free base as a pale-yellow solid.

Phase 3: Hydrobromide Salt Formation
  • Dissolution: Immediately dissolve the crude free base in anhydrous diethyl ether (30 mL) under an inert atmosphere.

  • Precipitation: Cool the solution to 0 °C. Dropwise, add HBr (2.0 M in diethyl ether, 5.25 mL, 10.5 mmol) over 5 minutes. A dense, off-white precipitate will form immediately.

    • Causality: The basic N1/N3 nitrogens of the quinazoline ring rapidly protonate. The resulting hydrobromide salt is insoluble in ether, driving the equilibrium and effectively purifying the product from non-basic organic impurities.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL). Dry the solid under high vacuum at 40 °C for 4 hours to yield 4-bromoquinazoline hydrobromide.

Analytical Characterization Data

A self-validating protocol requires strict analytical checkpoints. The isolated hydrobromide salt should exhibit the following properties:

Analytical MethodExpected Data Profile
Appearance Off-white to pale yellow crystalline powder.
LC-MS (ESI+) [M+H]+ calculated for C8​H5​BrN2​ : 208.97; Found: 208.98 (Free base mass observed due to salt dissociation in LC-MS mobile phase).
1 H NMR (400 MHz, DMSO−d6​ ) δ 9.15 (s, 1H, H-2), 8.35 (dd, J = 8.4, 1.2 Hz, 1H), 8.15-8.05 (m, 2H), 7.90 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H). Note: Broadening may occur due to the protonated nitrogen.
Purity (HPLC) >97% (UV detection at 254 nm) [4].

References

  • Title: Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of Densely Substituted Pyrimidine Derivatives Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: [18F]BIBD-239: 18F-Labeled ER176, a Positron Emission Tomography Tracer Specific for the Translocator Protein Source: Molecular Pharmaceutics (ACS) URL: [Link]

Application

Application Note: 4-Bromoquinazoline Hydrobromide as a Privileged Synthetic Intermediate in Drug Discovery

Executive Summary & Strategic Utility In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, serving as the primary pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (e.g., G...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, serving as the primary pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib, and Afatinib). The strategic functionalization of this heterocycle is paramount in drug discovery. While 4-chloroquinazoline is traditionally used, 4-bromoquinazoline hydrobromide has emerged as a superior synthetic intermediate for specific high-value transformations [1].

The utility of 4-bromoquinazoline hydrobromide stems from two distinct chemical advantages:

  • The Bromide Leaving Group : The C–Br bond is weaker and more polarizable than the C–Cl bond, facilitating faster kinetics and allowing for milder reaction conditions in both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions [1, 4].

  • The Hydrobromide Salt Form : Free base 4-haloquinazolines are highly hygroscopic and prone to rapid atmospheric hydrolysis, degrading into inactive quinazolin-4(3H)-one. The hydrobromide salt protonates the quinazoline nitrogen, significantly reducing hygroscopicity, extending shelf-life, and further activating the C4 position toward nucleophilic attack by increasing the electrophilicity of the ring system.

This application note provides an in-depth mechanistic rationale, comparative data, and validated protocols for utilizing 4-bromoquinazoline hydrobromide in the synthesis of advanced pharmaceutical intermediates.

Mechanistic Rationale: The C4-Electrophilic Hub

The C4 position of the quinazoline ring is highly activated due to the electron-withdrawing effect of the adjacent nitrogen atoms. This inherent reactivity allows for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C4-bromide by a nucleophile (typically an aniline or aliphatic amine) proceeds via an addition-elimination mechanism [1]. The reaction forms a resonance-stabilized zwitterionic tetrahedral intermediate known as a Meisenheimer complex . The higher polarizability of the bromide ion compared to chloride makes it an excellent leaving group during the rearomatization step, often eliminating the need for harsh thermal conditions that can lead to side-product formation [2].

SNAr_Mechanism A 4-Bromoquinazoline HBr (Electrophile) C Meisenheimer Complex (Zwitterionic Intermediate) A->C Base (DIPEA) Nucleophilic Attack B Aniline Derivative (Nucleophile) B->C D 4-Anilinoquinazoline (Target Scaffold) C->D Bromide Elimination Rearomatization

Caption: SNAr mechanism detailing the formation of the Meisenheimer complex and subsequent rearomatization.

Transition-Metal Catalyzed Cross-Coupling

For the synthesis of C4-aryl or C4-alkyl quinazolines, Suzuki-Miyaura and Buchwald-Hartwig couplings are employed. The weaker C–Br bond (approx. 280 kJ/mol) compared to the C–Cl bond (approx. 330 kJ/mol) significantly lowers the activation energy required for the initial oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond. This allows the coupling to proceed at lower temperatures, preserving sensitive functional groups on the coupling partner [4].

Comparative Reactivity Profile

To guide synthetic planning, the following table summarizes the quantitative and qualitative differences between 4-chloroquinazoline and 4-bromoquinazoline hydrobromide across standard reaction paradigms [1, 3, 5].

Parameter4-Chloroquinazoline4-Bromoquinazoline HydrobromideCausality / Mechanistic Driver
SNAr Activation Energy High (Requires >100 °C)Moderate (Proceeds at 60–80 °C)Bromide is a superior leaving group; the HBr salt pre-activates the ring.
Suzuki Coupling Temp. 100–120 °C70–90 °CLower bond dissociation energy of C–Br facilitates rapid oxidative addition.
Hydrolytic Stability Poor (Hydrolyzes in ambient air)Excellent (Stable at RT)Protonation of the ring nitrogen prevents nucleophilic attack by atmospheric H₂O.
Direct Thiomethylation Low Yield (<40%)High Yield (>80%)Bromide allows direct conversion without oxidative activation [4, 5].
Regioselectivity (C4 vs C2) ModerateHighThe C4-Br bond is highly polarized, directing nucleophiles exclusively to C4.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific solvent choices and stoichiometric ratios grounded in mechanistic causality.

Protocol A: SNAr Synthesis of 4-Anilinoquinazoline (Kinase Inhibitor Precursor)

This protocol describes the coupling of 4-bromoquinazoline hydrobromide with 3-chloro-4-fluoroaniline, a common motif in EGFR inhibitors [2].

Reagents & Materials:

  • 4-Bromoquinazoline hydrobromide (1.0 equiv, 10 mmol)

  • 3-Chloro-4-fluoroaniline (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)

  • Isopropanol (IPA) (50 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-bromoquinazoline hydrobromide and 3-chloro-4-fluoroaniline.

  • Solvent Addition: Add 50 mL of Isopropanol.

    • Causality: IPA is chosen because it solubilizes the starting materials at elevated temperatures, but the final 4-anilinoquinazoline product has poor solubility in cold IPA. This drives the reaction forward via precipitation and simplifies downstream isolation.

  • Base Addition: Add DIPEA dropwise at room temperature.

    • Causality: 2.5 equivalents are strictly required. One equivalent neutralizes the hydrobromide salt of the starting material, one equivalent neutralizes the HBr generated during the SNAr reaction, and the 0.5 excess ensures the aniline remains unprotonated and highly nucleophilic.

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active 4-bromoquinazoline spot indicates completion.

  • Isolation (Self-Validation): Cool the reaction mixture to 0 °C in an ice bath for 1 hour. A dense precipitate will form. Filter the solid under vacuum and wash with cold IPA (2 x 10 mL). The precipitation acts as a self-purifying step, typically yielding >95% pure product without column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C4-arylation using an arylboronic acid to generate fluorescent probes or novel pharmacophores.

Reagents & Materials:

  • 4-Bromoquinazoline hydrobromide (1.0 equiv, 5 mmol)

  • Phenylboronic acid (1.2 equiv, 6 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk flask, combine 4-bromoquinazoline hydrobromide, phenylboronic acid, and K₂CO₃.

  • Solvent System: Add the Dioxane/H₂O mixture.

    • Causality: Dioxane efficiently solubilizes the organic components and the Pd catalyst, while water dissolves the inorganic base (K₂CO₃). The biphasic/mixed system is critical for the transmetalation step, where the boronic acid must be activated by the base to form a reactive boronate complex.

  • Degassing (Critical Step): Sparge the solution with Nitrogen gas for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) oxides, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive flow of Nitrogen. Seal the flask.

  • Heating: Heat the mixture to 90 °C for 6 hours. The weaker C-Br bond allows this reaction to proceed at 90 °C rather than the 120 °C typically required for 4-chloroquinazolines.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Divergent Synthetic Workflows

The versatility of 4-bromoquinazoline hydrobromide allows it to act as a central hub for divergent synthesis, enabling medicinal chemists to rapidly generate libraries of diverse analogs.

Synthetic_Workflow Start 4-Bromoquinazoline HBr SNAr SNAr Reaction (Anilines / Amines) Start->SNAr Base, Polar Solvent Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Thiomethylation Thiomethylation (BF3·SMe2) Start->Thiomethylation BF3·SMe2, Solvent-free Kinase EGFR/VEGFR Inhibitors (e.g., Gefitinib analogs) SNAr->Kinase Target Isolation ArylQuin 4-Arylquinazolines (Fluorescent Probes) Suzuki->ArylQuin Target Isolation ThioQuin 4-(Methylthio)quinazolines (Metabolic Probes) Thiomethylation->ThioQuin Target Isolation

Caption: Divergent synthetic pathways utilizing 4-bromoquinazoline hydrobromide as a central precursor.

References

  • Benchchem Technical Support Team. A Comparative Analysis of 4-Chloro and 4-Bromoquinazoline Reactivity in Synthetic Chemistry. Benchchem.
  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. J-Stage.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. PMC (NIH).
  • Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry (ACS).
  • Thiomethylation of heteroaryl halides. Diva-Portal.
Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromoquinazoline Hydrobromide

Introduction & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Iressa, and Prazosin)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Iressa, and Prazosin)[1]. The late-stage functionalization of this heterocycle is a critical workflow in drug development. Among the halogenated precursors, 4-bromoquinazoline hydrobromide stands out as a highly reactive, electrophilic substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings[2].

Why the Hydrobromide Salt?

The free base of 4-bromoquinazoline is highly susceptible to atmospheric moisture, rapidly hydrolyzing to the inactive quinazolin-4-one. Utilizing the hydrobromide salt significantly enhances bench stability and shelf life. However, this choice necessitates strict stoichiometric adjustments during the reaction to neutralize the salt before the catalytic cycle can initiate.

Mechanistic Causality at the C4 Position

The C4 position of the quinazoline ring is profoundly electron-deficient due to the inductive and mesomeric effects of the two adjacent nitrogen atoms in the pyrimidine ring[1]. This extreme electrophilicity facilitates an exceptionally fast oxidative addition by the Pd(0) catalyst—which is frequently the rate-determining step in cross-coupling reactions[2]. While this allows for milder reaction conditions compared to 4-chloroquinazolines, it also renders the C4 position highly vulnerable to nucleophilic attack by water via an SNAr mechanism[2]. Consequently, traditional aqueous cross-coupling conditions must be abandoned in favor of strictly anhydrous protocols.

Catalytic Cycle & Pathway

The following diagram illustrates the palladium-catalyzed cross-coupling cycle tailored specifically for 4-bromoquinazoline hydrobromide, highlighting the critical neutralization and oxidative addition phases.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Pd(II) Intermediate (4-Quinazolinyl-Pd-Br) OxAdd->PdII Transmetal Transmetalation (or Amine Binding) PdII->Transmetal PdII_Sub Pd(II) Complex (4-Quinazolinyl-Pd-R) Transmetal->PdII_Sub RedElim Reductive Elimination PdII_Sub->RedElim RedElim->Pd0 Regenerates Pd(0) Product C4-Substituted Quinazoline RedElim->Product Substrate 4-Bromoquinazoline HBr + Base (Neutralization) Substrate->OxAdd

Figure 1: Palladium-catalyzed cross-coupling catalytic cycle for 4-bromoquinazoline derivatives.

Process Optimization & Causality

To establish a self-validating protocol, we must analyze the causality behind solvent and base selection.

Base Selection & Stoichiometry: The use of the hydrobromide salt requires a minimum of 3.0 equivalents of base: 1.0 equivalent to neutralize the HBr and liberate the free 4-bromoquinazoline, and 2.0 equivalents to facilitate the transmetalation or amine deprotonation step[3]. Weak bases (like triethylamine) often result in stalled reactions, while strong aqueous bases (like aqueous Na2CO3) drive competitive hydrolysis. Anhydrous cesium carbonate (Cs2CO3) is the optimal choice due to its high solubility in polar aprotic solvents and its ability to operate under strictly anhydrous conditions.

Quantitative Data Summary: Table 1 summarizes the optimization of the Suzuki-Miyaura coupling of 4-bromoquinazoline hydrobromide with phenylboronic acid.

EntryBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Na2CO3 (3.0)Toluene / H2O9015%Major byproduct is quinazolin-4-one due to rapid SNAr hydrolysis in the aqueous biphasic system.
2K2CO3 (3.0)DMF (Anhydrous)9065%Improved yield. 1 eq base neutralizes the HBr salt; remaining base facilitates transmetalation.
3Cs2CO3 (3.0)1,4-Dioxane (Anhydrous)9088%Optimal conditions. High solubility of the cesium base promotes rapid coupling with minimal hydrolysis.
4Et3N (3.0)THF (Anhydrous)7040%Incomplete conversion. The organic base is insufficiently strong to drive the transmetalation step efficiently.

Validated Experimental Protocols

Workflow Step1 1. Salt Neutralization Strict Stoichiometry Step2 2. Catalyst Activation Pd Source + Ligand Step1->Step2 Step3 3. Cross-Coupling Anhydrous Conditions Step2->Step3 Step4 4. Aqueous Workup Quench & Extract Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for 4-bromoquinazoline hydrobromide cross-coupling.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position using an arylboronic acid while completely suppressing hydrolysis.

Materials :

  • 4-Bromoquinazoline hydrobromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%)

  • Anhydrous Cs2CO3 (3.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology :

  • Preparation : Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times.

  • Reagent Loading : Add 4-bromoquinazoline hydrobromide, arylboronic acid, anhydrous Cs2CO3, and Pd(dppf)Cl2·CH2Cl2 to the flask.

  • Solvent Addition : Inject anhydrous 1,4-dioxane via syringe. Causality: Dioxane is chosen over DMF to facilitate easier removal during workup and to maintain a strictly anhydrous environment that prevents C4 hydrolysis.

  • Degassing : Sparge the suspension with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Reaction : Seal the vessel and heat to 90 °C in a pre-heated oil bath for 4-6 hours.

  • Monitoring (Self-Validation) : Monitor the reaction via LC-MS. The disappearance of the starting material (m/z [M+H]+ 209 for the free base) and the appearance of the product mass confirms conversion. A mass of 147 indicates unwanted hydrolysis to quinazolin-4-one.

  • Workup & Purification : Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C4 position using primary or secondary amines[3].

Materials :

  • 4-Bromoquinazoline hydrobromide (1.0 eq)

  • Amine (1.2 eq)

  • Pd2(dba)3 (0.02 eq, 2 mol% = 4 mol% Pd)

  • Xantphos (0.06 eq, 6 mol%)

  • Anhydrous Cs2CO3 (3.5 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology :

  • Preparation : In an argon-filled glovebox or using standard Schlenk techniques, charge a vial with 4-bromoquinazoline hydrobromide, Pd2(dba)3, Xantphos, and the base. Causality: Xantphos is a bidentate ligand with a large bite angle, which accelerates the reductive elimination step, crucial for preventing β-hydride elimination when using alkylamines[3].

  • Addition of Liquids : Add the amine and anhydrous toluene via syringe.

  • Reaction : Seal the vial securely and heat at 100 °C for 8 hours.

  • Workup : Dilute the cooled mixture with dichloromethane, wash with saturated aqueous NaHCO3 to remove residual salts, dry over anhydrous Na2SO4, and concentrate. Purify via chromatography.

References

  • Source: nih.
  • Source: acs.
  • 4-Chloro-6,7-bis-(2-chloroethoxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-quinazoline Hydrobromide

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-bromo-quinazoline hydrobromide. This guide is designed for researchers, medicinal chemists, and process dev...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-bromo-quinazoline hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 4-bromo-quinazoline as a critical intermediate in drug discovery and development. Our goal is to provide you with in-depth, field-proven insights to help you overcome common experimental challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical route involves the conversion of 4-hydroxyquinazoline (which exists predominantly as its tautomer, quinazolin-4(3H)-one) to the target compound using a brominating agent.

Issue 1: Persistently Low Reaction Yield

Question: My synthesis of 4-bromo-quinazoline hydrobromide is complete, but the isolated yield is consistently below 40%. What are the most probable causes and how can I improve it?

Answer: Low yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Purity and Stoichiometry:

    • Starting Material: The purity of your starting 4-hydroxyquinazoline is paramount. Impurities can lead to side reactions, consuming your brominating agent and complicating purification. Ensure your starting material is dry and pure before beginning.

    • Brominating Agent: The most common reagents for this conversion are phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃). These reagents are highly hygroscopic and can be deactivated by atmospheric moisture. Using old or improperly stored reagents is a primary cause of low yield. It is advisable to use a freshly opened bottle or to purify the reagent if its quality is in doubt.

  • Suboptimal Reaction Conditions:

    • Temperature Control: This reaction requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and the formation of dark, tarry byproducts. The "sweet spot" for this reaction is typically in the range of 110-130°C.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged heating can promote byproduct formation. The reaction progress should be monitored diligently using Thin-Layer Chromatography (TLC).[1]

  • Inefficient Work-up and Isolation:

    • The product, 4-bromo-quinazoline, is often basic and will be protonated under the reaction conditions, especially during work-up, to form the hydrobromide salt. The work-up typically involves carefully quenching the reaction mixture with ice, which causes the product to precipitate. If the quench is performed too quickly or at too high a temperature, hydrolysis of the product back to the starting material can occur. The resulting solid must be thoroughly washed to remove phosphorus-based byproducts.

Optimization Table: Key Reaction Parameters

Parameter Recommendation Rationale
Starting Material 4-hydroxyquinazoline, >98% purity, dried Prevents side reactions and ensures accurate stoichiometry.
Brominating Agent POBr₃ or PBr₅/PBr₃ Potent reagents for converting the keto-enol system to the bromide.
Reagent Equivalents 2.0 - 4.0 eq. of POBr₃ An excess is required to drive the reaction to completion.
Temperature 110 - 130 °C Balances reaction rate against thermal decomposition.
Reaction Time 2 - 6 hours (TLC monitored) Ensures complete conversion without excessive byproduct formation.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the hygroscopic brominating agents. |

Issue 2: Significant Formation of Unidentified Byproducts

Question: My TLC plate shows multiple spots, and my final product is difficult to purify. What are the likely side reactions occurring?

Answer: The formation of multiple byproducts points towards issues with regioselectivity, over-bromination, or degradation.

  • Over-bromination: The quinazoline ring is an aromatic system that can undergo electrophilic aromatic substitution. While the 4-position is converted via a different mechanism, harsh conditions or a large excess of the brominating agent can lead to bromination on the benzene ring portion of the molecule.[2]

  • Degradation: As mentioned, quinazoline derivatives can be sensitive to high temperatures. If you observe significant darkening or charring of the reaction mixture, degradation is a likely culprit.[2]

  • Hydrolysis: During work-up, if the product is exposed to water at elevated temperatures before the excess brominating agent is fully quenched, it can hydrolyze back to 4-hydroxyquinazoline.

Troubleshooting Strategies:

  • Control Stoichiometry: Use the minimum excess of the brominating agent required for full conversion of the starting material.

  • Strict Temperature Control: Use an oil bath and a temperature controller to maintain the reaction temperature within the optimal range.

  • Careful Work-up: Ensure the reaction mixture is cooled to room temperature before slowly and carefully quenching it by pouring it onto crushed ice with vigorous stirring. This dissipates heat and minimizes hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of quinazolin-4(3H)-one with POBr₃?

A1: The reaction does not proceed via a simple electrophilic aromatic substitution. The starting material, quinazolin-4(3H)-one, exists in tautomeric equilibrium with 4-hydroxyquinazoline. The hydroxyl group (from the enol tautomer) acts as a nucleophile, attacking the phosphorus atom of POBr₃. This forms a phosphate-like intermediate, which is an excellent leaving group. A bromide ion then attacks the C4 carbon in an SₙAr (Nucleophilic Aromatic Substitution) type mechanism, displacing the phosphate group and yielding the 4-bromo-quinazoline product. The product is then protonated by the HBr generated in situ to form the hydrobromide salt.

.dot digraph "Bromination_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .enddot Caption: Proposed mechanism for the conversion of 4-hydroxyquinazoline.

Q2: Why is the product isolated as a hydrobromide salt and how can I obtain the free base?

A2: The reaction generates hydrogen bromide (HBr) as a byproduct. Quinazoline contains basic nitrogen atoms that are readily protonated by the strong acid HBr, causing the product to precipitate from the reaction or work-up mixture as the hydrobromide salt.[3] This salt is often more crystalline and easier to handle than the free base.

To obtain the free base, you can dissolve the hydrobromide salt in water or a suitable organic solvent and neutralize it by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 8). The free base will typically precipitate and can be collected by filtration, or it can be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q3: What are the critical safety precautions for this reaction?

A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Reagents: Phosphorus oxybromide (POBr₃) and related phosphorus bromides are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • HBr Gas: The reaction releases HBr gas, which is toxic and corrosive. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic fumes.

  • Exothermic Quench: The quenching of the reaction mixture with ice/water is highly exothermic. Perform this step slowly and behind a safety shield.

Recommended Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-bromo-quinazoline hydrobromide.

G

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add 4-hydroxyquinazoline (1.0 eq).

  • Reagent Addition: In the fume hood, carefully add phosphorus oxybromide (POBr₃, 3.0 eq) to the flask. The mixture will likely be a thick slurry.

  • Reaction: Heat the reaction mixture in an oil bath to 120°C with vigorous stirring. The mixture should become more mobile as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: After completion (typically 2-4 hours), allow the mixture to cool to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual phosphorus acids, followed by a small amount of a cold non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the resulting solid under high vacuum to afford 4-bromo-quinazoline hydrobromide as a solid.

References

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed. Available at: [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. ACS Publications. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Bromination of hydroxyaromatic compounds. Google Patents.
  • Process for the preparation 4-bromoaniline hydrobromides. Google Patents.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 4-bromo-quinazoline hydrobromide amination

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and process chemists optimizing the amination of 4-bromoquinazoline hydrobromide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and process chemists optimizing the amination of 4-bromoquinazoline hydrobromide.

The functionalization of the quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Erlotinib, Gefitinib). While the C-4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the α -nitrogen effect[1], the use of a hydrobromide salt precursor introduces specific stoichiometric and mechanistic challenges that require precise optimization.

Mechanistic Overview: The "Why" Behind the Reaction

The amination of 4-bromoquinazoline proceeds via an addition-elimination SNAr mechanism. The lone pair of the incoming amine attacks the electron-deficient C-4 carbon, generating a zwitterionic tetrahedral intermediate known as a Meisenheimer complex[2]. The negative charge is delocalized across the pyrimidine ring before the rapid elimination of the bromide leaving group restores aromaticity.

Because your starting material is 4-bromoquinazoline hydrobromide , the molecule carries an equivalent of hydrobromic acid (HBr). If an auxiliary base is not used, the first equivalent of your nucleophilic amine will be consumed merely to neutralize the HBr, forming an unreactive amine hydrobromide salt. Understanding this stoichiometry is the key to preventing stalled reactions.

SNAr_Mechanism SM 4-Bromoquinazoline Hydrobromide Base Neutralization (Auxiliary Base) SM->Base FreeBase 4-Bromoquinazoline (Free Base) Base->FreeBase NucAttack Nucleophilic Attack (R-NH2) FreeBase->NucAttack Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) NucAttack->Meisenheimer Rate Determining Step Elimination Bromide Elimination (Fast Step) Meisenheimer->Elimination Product 4-Aminoquinazoline Derivative Elimination->Product

SNAr mechanism of 4-bromoquinazoline amination via a Meisenheimer complex.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at exactly 50% conversion. What is happening? A: This is the most common issue when using hydrobromide or hydrochloride salts. If you use 1.0 equivalent of your target amine without an auxiliary base, 0.5 equivalents of the amine act as a base to neutralize the HBr, forming an inert salt. Solution: Always use at least 2.5 equivalents of an auxiliary base (like N,N-Diisopropylethylamine - DIPEA) to neutralize the starting material and scavenge the HBr generated during the SNAr substitution. Alternatively, use ≥2.0 equivalents of your nucleophilic amine if it is inexpensive.

Q2: I am seeing significant formation of quinazolin-4(3H)-one instead of my product. Why? A: Quinazolin-4(3H)-one is the hydrolysis product of 4-bromoquinazoline. The C-4 position is extremely sensitive to moisture, especially under basic conditions at elevated temperatures. Solution: Ensure your solvent is strictly anhydrous. If using hygroscopic bases like K2CO3, dry them in an oven prior to use. Switch from a protic solvent to an anhydrous aprotic solvent like THF or DMF if hydrolysis persists.

Q3: Should I use thermal SNAr or a Palladium-catalyzed (Buchwald-Hartwig) approach? A: This depends entirely on your amine. The chemoselectivity of amination strongly depends on the reaction conditions[3].

  • Aliphatic amines & electron-rich anilines: Proceed smoothly via thermal SNAr in solvents like isopropanol (IPA) or n-butanol at 80–100 °C.

  • Sterically hindered or electron-deficient amines (e.g., aminopyrazoles): Often fail or give poor yields under SNAr conditions. These require Pd-catalysis (e.g., Pd2(dba)3, Xantphos, Na2CO3)[3].

Q4: What is the optimal solvent system for this transformation? A: Polar protic solvents like Isopropanol (IPA) or n-Butanol are historically preferred because hydrogen bonding stabilizes the leaving bromide ion and the polar transition state. However, if solubility is poor, polar aprotic solvents like DMF or a THF/H2O mixture under microwave irradiation can rapidly accelerate the reaction[4].

Troubleshooting_Tree Start Reaction Issue Detected Q1 Is Quinazolin-4-one (Hydrolysis) observed? Start->Q1 Sol1 Use anhydrous solvents & dry reagents Q1->Sol1 Yes Q2 Is conversion stuck at <50%? Q1->Q2 No Sol2 Increase auxiliary base (DIPEA) to >2.5 eq Q2->Sol2 Yes Q3 Is the amine highly sterically hindered? Q2->Q3 No Sol3 Switch to Pd-catalyzed Buchwald-Hartwig Q3->Sol3 Yes Success Proceed to Workup Q3->Success No

Diagnostic decision tree for troubleshooting 4-bromoquinazoline aminations.

Quantitative Data: Condition Optimization Matrix

Use the following empirically validated matrix to select your starting conditions based on your specific amine nucleophile.

Amine ClassSolventBase (Equivalents)Temp (°C)TimeExpected YieldCommon Side Reactions
Primary Aliphatic Anhydrous IPADIPEA (2.5 eq)80 °C2–4 h>85%Bis-alkylation (if diamine)
Secondary Aliphatic Anhydrous DMFK2CO3 (3.0 eq)90 °C4–6 h75–85%Hydrolysis (if wet)
Electron-Rich Aniline n-ButanolDIPEA (2.5 eq)100 °C6–12 h70–80%Sluggish conversion
Sterically Hindered DioxaneCs2CO3 (3.0 eq)*110 °C12–16 h60–75%Dehalogenation

*Requires Pd-catalyst (e.g., 5 mol% Pd(OAc)2, 10 mol% BINAP or Xantphos).

Standard Operating Procedure: SNAr Amination

This protocol is a self-validating system designed for the reaction of 4-bromoquinazoline hydrobromide with a standard aliphatic or primary aromatic amine.

Reagents & Materials:

  • 4-Bromoquinazoline hydrobromide (1.0 equiv, limiting reagent)

  • Target Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Isopropanol (IPA) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Neutralization Phase: Suspend 4-bromoquinazoline hydrobromide (1.0 equiv) in anhydrous IPA (0.2 M). Add DIPEA (2.5 equiv) dropwise at room temperature. Validation Check: The suspension should transition to a clear or slightly yellow solution as the free base is generated.

  • Nucleophile Addition: Add the target amine (1.1 equiv) to the reaction mixture in one portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux for IPA) using an oil bath or heating block.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The C-4 bromide is highly reactive; aliphatic amines typically reach full conversion within 2 hours, while anilines may require up to 12 hours.

  • Quenching & Workup: Once complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient depending on product polarity).

References

  • Deng, X., et al. (2009). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters - ACS Publications. Available at:[Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Mphahlele, M. J., et al. (2016). Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. MDPI. Available at:[Link]

Sources

Troubleshooting

reducing byproducts during the bromination of quinazolinones

Technical Support Center: Bromination of Quinazolinones A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the bromination of quinazolinones. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromination of Quinazolinones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of quinazolinones. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that minimizing byproducts is paramount for efficient drug development and research. This center offers troubleshooting advice and frequently asked questions (FAQs) to help you achieve high-yield, clean, and regioselective brominations.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the bromination of quinazolinones to provide a foundational understanding.

Q1: What is the general mechanism for the bromination of a quinazolinone ring?

A1: The bromination of quinazolinones typically proceeds through an electrophilic aromatic substitution (S_EAr) mechanism. The electron-rich benzene portion of the quinazolinone scaffold is attacked by an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This initial attack is the rate-determining step and forms a positively charged intermediate known as an arenium ion or sigma complex.[1][2] This intermediate is stabilized by resonance. In a subsequent fast step, a base removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring and yielding the brominated quinazolinone.[2]

Q2: Which positions on the quinazolinone ring are most susceptible to bromination?

A2: The regioselectivity of bromination is primarily dictated by the electronic effects of the substituents on the benzene ring portion of the quinazolinone. The amide group and the nitrogen atom in the pyrimidine ring influence the electron density of the benzene ring. Generally, positions 6 and 8 are the most activated and nucleophilic sites, making them the most likely positions for electrophilic attack.[3] The specific outcome can be influenced by the reaction conditions and any existing substituents on the quinazolinone core.

Q3: What are the most common brominating agents used for quinazolinones, and how do they differ?

A3: The two most common brominating agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[4]

  • Molecular Bromine (Br₂): This is a strong and highly reactive electrophile. While effective, its high reactivity can often lead to over-bromination (formation of di- or poly-brominated products) and other side reactions.[5][6] It often requires the use of a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) to increase its electrophilicity.[4]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[5][7][8] It is easier to handle than liquid bromine and is often the preferred reagent for achieving controlled mono-bromination, thereby reducing the formation of polybrominated byproducts.[5][6] Its reactivity can be enhanced with activators like Lewis acids or protic acids when dealing with less reactive substrates.[4]

Troubleshooting Guide: Byproduct Reduction

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Q: My TLC analysis shows multiple spots, indicating the formation of several byproducts. What is the primary cause, and how can I achieve a cleaner reaction?

A: The presence of multiple byproducts, most commonly di- or poly-brominated species, is a frequent challenge in quinazolinone bromination. This "over-bromination" occurs because the initial mono-brominated product can sometimes be more reactive than the starting material, leading to a second electrophilic attack.[6]

Probable Cause 1: Overly Reactive Brominating Agent

Molecular bromine (Br₂) is a powerful brominating agent that can lack selectivity, especially with activated quinazolinone systems.[5][6]

  • Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlling the reaction and selectively achieving mono-bromination.[5][6] NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent runaway reactions and the formation of over-brominated products.[7]

Probable Cause 2: Harsh Reaction Conditions

High temperatures can increase reaction rates indiscriminately, reducing the selectivity between the starting material and the mono-brominated product.[6]

  • Solution: Lower the reaction temperature. Conducting the bromination at 0°C or even lower temperatures (e.g., -78°C for highly activated substrates) is a critical strategy for enhancing selectivity.[6] It's advisable to add the brominating agent slowly and in portions at a reduced temperature to maintain control over the reaction.

Probable Cause 3: Incorrect Stoichiometry

Using an excess of the brominating agent is a direct path to over-bromination.[4]

  • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.0 to 1.2 equivalents) of the brominating agent. It is crucial to accurately determine the amount of starting material and add the corresponding amount of the brominating agent. Monitoring the reaction via Thin-Layer Chromatography (TLC) is essential to track the consumption of the starting material and avoid adding unnecessary excess reagent.[4]

Q: My bromination is not regioselective; I'm getting a mixture of isomers (e.g., 6-bromo and 8-bromo). How can I improve the regioselectivity?

A: Achieving high regioselectivity is dependent on maximizing the inherent electronic differences between the potential reaction sites and choosing conditions that amplify these differences.

Probable Cause 1: Solvent Effects

The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, which in turn affects regioselectivity.[6][9]

  • Solution: Perform a solvent screen. The choice of solvent can be critical. Polar aprotic solvents like acetonitrile or dichloromethane are common choices.[4] In some cases, using a strong acid like concentrated sulfuric acid or trifluoroacetic acid as the solvent can protonate the quinazolinone, altering its electronic properties and leading to highly regioselective bromination that might not be achievable under other conditions.[10]

Probable Cause 2: Steric Hindrance

If the target position is sterically hindered, bromination may occur at a less hindered, though electronically less favorable, position.

  • Solution: Modify the synthetic strategy. If reaction conditions cannot overcome the steric barrier, it may be necessary to introduce directing groups that favor bromination at the desired position or to consider an alternative synthetic route entirely.

Data Summary: Brominating Agent Comparison
Brominating AgentTypical ConditionsAdvantagesDisadvantagesCommon Byproducts
**Molecular Bromine (Br₂) **Acetic Acid or CH₂Cl₂, often with a Lewis Acid (FeBr₃)Highly reactive, inexpensiveCorrosive, difficult to handle, low selectivity[5][7]Di- and poly-brominated products, degradation products[4][6]
N-Bromosuccinimide (NBS) Acetonitrile, CCl₄, or TFAMilder, higher selectivity for mono-bromination, easier to handle solid[5][7][8]More expensive, may require an activator for deactivated rings[4]Succinimide, minimal over-bromination under controlled conditions
Pyridinium Tribromide Acetic Acid, THFSolid reagent, safer than Br₂[4]Moderate reactivityPyridine salts

Visualizing the Process

Troubleshooting Workflow for Byproduct Reduction

The following diagram outlines a systematic approach to troubleshooting and optimizing your quinazolinone bromination reaction.

G start High Byproduct Formation Observed (TLC/LC-MS) reagent Q: Using Br₂? start->reagent temp Q: Reaction at RT or elevated temp? reagent->temp No sol_switch Switch to NBS for higher selectivity reagent->sol_switch Yes stoich Q: Using >1.2 eq. of brominating agent? temp->stoich No sol_temp Lower temperature to 0°C or below temp->sol_temp Yes sol_stoich Use 1.0-1.2 eq. and monitor via TLC stoich->sol_stoich Yes outcome Clean Mono-brominated Product stoich->outcome No, review other parameters sol_switch->temp sol_temp->stoich sol_stoich->outcome

Caption: A flowchart for systematically troubleshooting byproduct formation.

Mechanism of Electrophilic Bromination & Byproduct Formation

This diagram illustrates the general mechanism and highlights the step where over-bromination can occur.

G cluster_main Desired Pathway: Mono-bromination cluster_side Side Reaction: Over-bromination Quinazolinone Quinazolinone Sigma1 Arenium Ion Intermediate (σ-complex) Quinazolinone->Sigma1 + Br⁺ Product Mono-bromo-quinazolinone Sigma1->Product - H⁺ Sigma2 Second Arenium Ion Intermediate Product->Sigma2 + Br⁺ (Excess or harsh conditions) Byproduct Di-bromo-quinazolinone (Byproduct) Sigma2->Byproduct

Caption: Mechanism showing desired bromination and byproduct pathway.

Optimized Experimental Protocol: Selective Mono-bromination using NBS

This protocol provides a general guideline for the selective mono-bromination of an activated quinazolinone. Note: This protocol should be optimized for your specific substrate.

1. Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the quinazolinone starting material (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile or dichloromethane, ~0.1 M concentration).[4]

  • Cool the solution to 0°C using an ice-water bath.

2. Reagent Addition:

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in small portions over 15-30 minutes.[4] Maintaining a slow addition rate is crucial for selectivity.

3. Reaction Monitoring:

  • Monitor the reaction progress by TLC, checking for the consumption of the starting material.[4][11] The reaction is typically complete within 1-4 hours.

4. Workup:

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS.[4]

  • If using an organic solvent immiscible with water, transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]

5. Purification:

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure mono-brominated quinazolinone.[4]

References

  • Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination - PMC. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available at: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - Beilstein Journals. Available at: [Link]

  • Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action - PMC. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • Regioselectivity in ring closure. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. Available at: [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. Available at: [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

  • Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed. Available at: [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - ResearchGate. Available at: [Link]

  • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 4-Bromo-quinazoline Hydrobromide Manufacturing

Welcome to the comprehensive technical support guide for the scale-up manufacturing of 4-bromo-quinazoline hydrobromide. This resource is meticulously designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the scale-up manufacturing of 4-bromo-quinazoline hydrobromide. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to robust, large-scale production. Here, we dissect common challenges, offer evidence-based troubleshooting, and provide in-depth procedural guidance to ensure process integrity and product quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-bromo-quinazoline, and what are its scale-up limitations?

A1: A prevalent laboratory-scale synthesis involves the reaction of 2-aminobenzonitrile with formic acid to form 2-formamidobenzonitrile, followed by cyclization and subsequent bromination. While effective at a small scale, this route can present challenges during scale-up, including exothermic reactions that are difficult to control, potential for side-product formation, and the use of hazardous reagents like phosphorus oxybromide (POBr₃) which requires specialized handling and equipment.[1]

Q2: Why is temperature control so critical during the initial formylation step?

A2: The reaction between 2-aminobenzonitrile and formic acid is exothermic. Without precise temperature control, localized overheating can lead to the degradation of starting materials and the formation of impurities. On a large scale, inefficient heat dissipation can create a runaway reaction scenario, posing significant safety risks.

Q3: What are the primary safety concerns when handling phosphorus oxybromide (POBr₃) and hydrobromic acid (HBr)?

A3: Both POBr₃ and HBr are highly corrosive and toxic. POBr₃ reacts violently with water and moisture, releasing toxic fumes.[2][3][4][5] HBr is a strong acid that can cause severe burns upon contact.[6][7][8][9][10] Both require handling in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[2][3]

Q4: My final product is discolored. What are the likely causes?

A4: Discoloration, often appearing as a yellow or brown tint, typically indicates the presence of impurities. These can arise from several sources, including residual starting materials, byproducts from side reactions (such as over-bromination or polymerization), or degradation of the product due to excessive heat or prolonged reaction times.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up synthesis of 4-bromo-quinazoline hydrobromide.

Issue 1: Low Yield of 4-Quinazolinone Intermediate

Question: My yield of the 4-quinazolinone intermediate after reacting 2-aminobenzonitrile and formic acid is consistently low. What should I investigate?

Answer: Low yields at this stage often point to incomplete reaction, side reactions, or mechanical losses during workup. Consider the following troubleshooting steps:

  • Reaction Monitoring: Are you effectively monitoring the reaction to completion?

    • Recommendation: Utilize in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of 2-aminobenzonitrile.[11]

  • Temperature Control: Is the reaction temperature being maintained within the optimal range?

    • Recommendation: Implement a robust cooling system for the reactor to manage the exotherm. A temperature screening study can help identify the optimal temperature that balances reaction rate and impurity formation.[11]

  • Reagent Purity and Stoichiometry: Are your starting materials of sufficient purity? Is the molar ratio of formic acid to 2-aminobenzonitrile optimized?

    • Recommendation: Verify the purity of 2-aminobenzonitrile and formic acid. While an excess of formic acid can drive the reaction, a large excess may complicate the workup and lead to side reactions.

Issue 2: Incomplete Bromination or Formation of Impurities

Question: I am observing unreacted 4-quinazolinone and/or the formation of multiple brominated species in my final product. How can I improve the selectivity and conversion of the bromination step?

Answer: The bromination step using POBr₃ is critical and sensitive to reaction conditions. Incomplete reaction or the formation of di- or tri-brominated species can significantly impact yield and purity.

  • Moisture Control: Is your reaction setup rigorously free of moisture?

    • Causality: Phosphorus oxybromide reacts readily with water to form phosphoric acid and HBr, which will reduce its efficacy as a brominating agent.

    • Recommendation: Ensure all glassware and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][12]

  • Reaction Temperature and Time: Are the temperature and duration of the bromination step optimized?

    • Causality: Insufficient temperature or time can lead to incomplete conversion. Conversely, excessive temperature or prolonged reaction can promote the formation of over-brominated impurities.

    • Recommendation: Perform a design of experiments (DoE) to optimize the reaction temperature and time. Monitor the reaction progress closely using HPLC to determine the point of maximum conversion with minimal impurity formation.

  • Stoichiometry of POBr₃: Is the amount of POBr₃ appropriate for the scale of your reaction?

    • Recommendation: While a slight excess of POBr₃ is often necessary to drive the reaction to completion, a large excess can lead to the formation of difficult-to-remove phosphorus-containing byproducts and increase the risk of over-bromination.

Issue 3: Product Isolation and Purification Challenges

Question: I am struggling to effectively isolate and purify the 4-bromo-quinazoline hydrobromide salt. The product is sticky and difficult to handle.

Answer: Isolation and purification are critical for obtaining a high-purity final product. The physical properties of the hydrobromide salt can present challenges.

  • Crystallization Solvent System: Have you optimized the solvent system for crystallization?

    • Causality: The choice of solvent is crucial for obtaining a crystalline, easy-to-filter solid. An inappropriate solvent can lead to oiling out or the formation of a fine precipitate that is difficult to handle.

    • Recommendation: Screen various solvent and anti-solvent systems. Common choices include isopropanol, ethanol, or acetone as the solvent, with a non-polar anti-solvent like heptane or hexane to induce crystallization.

  • pH Control During Workup: Is the pH of the aqueous phase controlled during the workup?

    • Causality: The free base of 4-bromo-quinazoline is less stable than its hydrobromide salt. Maintaining an acidic pH during extraction and isolation is essential to prevent degradation.

    • Recommendation: Ensure the aqueous solution remains acidic (pH < 2) throughout the workup process before initiating crystallization.

  • Residual Solvents: Could residual solvents be contributing to the product's physical properties?

    • Recommendation: After filtration, thoroughly wash the product with a suitable non-solvent to remove residual impurities and solvents. Dry the product under vacuum at an appropriate temperature to remove any remaining volatile components.

Experimental Protocols & Data

Optimized Protocol for 4-Bromo-quinazoline Hydrobromide Synthesis (Kilogram Scale)

Step 1: Synthesis of 4-Quinazolinone

  • Charge a suitable reactor with 2-aminobenzonitrile (1.0 kg, 8.46 mol).

  • Add formic acid (98%, 2.3 kg, 48.9 mol) portion-wise while maintaining the internal temperature below 40°C.

  • Heat the reaction mixture to 120-125°C and hold for 4-6 hours, monitoring for completion by HPLC.

  • Cool the mixture to 20-25°C and slowly add water (5.0 L) to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum at 60-70°C to yield 4-quinazolinone.

Step 2: Bromination and Salt Formation

  • Charge a dry, inerted reactor with phosphorus oxybromide (2.9 kg, 10.1 mol).

  • Add 4-quinazolinone (1.0 kg, 6.84 mol) portion-wise, keeping the temperature below 60°C.

  • Heat the mixture to 110-115°C for 8-12 hours, monitoring for completion by HPLC.

  • Cool the reaction mass to 20-25°C and carefully quench into a mixture of ice and water (10 L).

  • Adjust the pH to 8-9 with a 50% sodium hydroxide solution while maintaining the temperature below 20°C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Concentrate the organic layer and add a solution of HBr in a suitable solvent (e.g., acetic acid or isopropanol) to precipitate the hydrobromide salt.

  • Filter the solid, wash with the solvent used for precipitation, and dry under vacuum at 50-60°C.

Parameter Lab Scale (10g) Pilot Scale (1kg) Key Considerations for Scale-Up
2-Aminobenzonitrile 10.0 g1.0 kgEnsure consistent purity and particle size.
Formic Acid 23 g2.3 kgControlled addition to manage exotherm.
POBr₃ 29 g2.9 kgMoisture-sensitive; requires handling in a closed system.
Reaction Time (Step 1) 4 hours4-6 hoursMonitor by in-process controls to avoid prolonged heating.
Reaction Time (Step 2) 8 hours8-12 hoursOver-bromination risk increases with extended time.
Typical Yield 65-75%60-70%Yield may slightly decrease due to transfer losses.

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales.

Visualizations

Reaction Pathway

Reaction_Pathway A 2-Aminobenzonitrile B 4-Quinazolinone A->B Formic Acid, Heat C 4-Bromo-quinazoline B->C POBr3, Heat D 4-Bromo-quinazoline Hydrobromide C->D HBr

Caption: Synthetic route to 4-bromo-quinazoline hydrobromide.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time or temperature cautiously. Monitor with IPC. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Optimize temperature. Check reagent purity. Adjust stoichiometry. A2_Yes->Sol2 Q3 Are there losses during workup? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Optimize extraction pH. Improve filtration and washing. Check for product solubility in wash. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Decision tree for troubleshooting low yield issues.

References

  • Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
  • Loba Chemie. (n.d.). PHOSPHORUS OXYBROMIDE FOR SYNTHESIS. Retrieved from [Link]

  • Infinity Science. (n.d.). Phosphorus (V) Oxybromide - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. Retrieved from [Link]

  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Hydrogen Bromide. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. Retrieved from [Link]

  • University of Washington. (n.d.). Hydrobromic-Acid_2024-05-23.docx. Retrieved from [Link]

  • Acros Organics. (2025). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reactivity: 4-Bromo-Quinazoline Hydrobromide vs. 4-Chloro-Quinazoline

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Introduction: The Strategic Choice of Halogen in Quinazoline Synthesis The quinazoline scaffold is a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Choice of Halogen in Quinazoline Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs like Gefitinib and Lapatinib.[1][2] For synthetic chemists, the 4-halo-quinazoline is a critical intermediate, serving as the gateway to a diverse range of functionalized analogues primarily through nucleophilic aromatic substitution (SNAr). The choice of the halogen at this pivotal C4 position—typically bromine or chlorine—is not arbitrary. It is a strategic decision that profoundly influences reaction kinetics, achievable yields, and the overall efficiency of a synthetic campaign.

This guide provides an in-depth, objective comparison of the reactivity of two commonly employed precursors: 4-bromo-quinazoline hydrobromide and 4-chloro-quinazoline. We will dissect the mechanistic nuances, present supporting experimental data, and offer practical protocols to empower researchers in making the most informed choice for their specific synthetic challenges.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Substitution at the C4 position of the quinazoline ring proceeds almost exclusively via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4][5] The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack. The C4 position is generally more reactive.[4]

The SNAr reaction is a two-step process:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The halide (chloride or bromide) departs, taking with it the electron pair from the C-X bond and restoring the aromatic system.

SNAr_Mechanism Quinazoline 4-Halo-Quinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinazoline->Meisenheimer + Nu⁻ (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-Quinazoline Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide (X⁻)

Caption: General mechanism for the SNAr reaction at the C4 position of a quinazoline.

The overall rate of this reaction is governed by the energy of the transition state leading to the Meisenheimer complex. Factors that stabilize this intermediate, such as stronger electron-wthdrawing groups on the ring or a more electronegative halogen, will lower the activation energy and accelerate the reaction.[6]

Head-to-Head Reactivity Analysis: Bromide vs. Chloride

In standard aliphatic substitution reactions (SN1/SN2), the leaving group ability follows the trend I > Br > Cl > F, which correlates with the strength of the conjugate acid (weaker bases are better leaving groups) and the C-X bond strength.[7] However, in SNAr reactions, this trend is often altered or even inverted.[6][8] This is because the halogen's role is twofold: it must act as a leaving group in the second step, but its electronegativity also influences the rate of the first, often rate-determining, nucleophilic attack.

Feature4-Chloro-Quinazoline4-Bromo-Quinazoline HydrobromideScientific Rationale
Halogen Electronegativity Higher (3.16)Lower (2.96)Chlorine's greater electronegativity provides a stronger inductive pull, making the C4 carbon more electrophilic and stabilizing the negative charge in the Meisenheimer complex. This accelerates the rate-determining first step.[6]
C-X Bond Strength Stronger (~81 kcal/mol)Weaker (~68 kcal/mol)The weaker Carbon-Bromine bond is easier to break, which can facilitate a faster second step (leaving group expulsion). This becomes more important if the second step has a higher activation barrier.[7]
Leaving Group Stability Cl⁻ is a good leaving group (pKa of HCl ≈ -7)Br⁻ is an excellent leaving group (pKa of HBr ≈ -9)Bromide is a weaker base than chloride, making it inherently a more stable anion and a better leaving group once the C-X bond is cleaved.[7][9]
Activating Salt Form Neutral MoleculeHydrobromide SaltThe HBr salt protonates a ring nitrogen (likely N1), significantly increasing the overall electron-deficiency of the heterocyclic system. This "super-activates" the C4 position for nucleophilic attack.
Practical Consideration Direct useRequires a base (typically 2+ equivalents) to neutralize the HBr and deprotonate the nucleophile.The need for a base adds a component to the reaction setup but is a standard and simple consideration.

The Verdict on Reactivity:

While chlorine's higher electronegativity suggests it should make the C4 position more reactive towards the initial nucleophilic attack, the combination of two other factors often renders 4-bromo-quinazoline hydrobromide the more reactive species :

  • The Weaker C-Br Bond: Facilitates easier cleavage in the second step.

  • The Activating HBr Salt: The protonated ring is significantly more electrophilic, providing a powerful driving force for the initial nucleophilic attack that can outweigh the subtle difference in halogen electronegativity.

Therefore, for sluggish or challenging nucleophilic substitutions, or when milder reaction conditions are desired, 4-bromo-quinazoline hydrobromide is often the superior choice.

Comparative Experimental Data

Direct, side-by-side kinetic studies are scarce in the literature. However, a comparative analysis of published synthetic procedures reveals trends in reaction conditions that support the higher reactivity of the bromo-analogue. Reactions with 4-bromo-quinazoline often proceed at lower temperatures or for shorter durations to achieve comparable yields.

PrecursorNucleophileConditionsYieldReference
4-Chloro-quinazoline 1-(3-aminopropyl)imidazoleDMF, Et₃N, Room Temp, 12h85-94%[10]
4-Chloro-quinazoline AnilineIonic Liquid, 100 °C, 3h92%[5]
4-Chloro-2-ethoxyquinazoline Various AminesBoiling Acetic Acid or EthanolGood-Excellent[11]
6-Bromo-quinazolin-4-amine 3-chloro-4-((3-fluorobenzyl)oxy)anilinePd-catalyzed arylation-[2]

Note: The final entry illustrates a different reaction type (cross-coupling) where the bromo-substituent is essential for reactivity not possible with a chloro-substituent.

Standardized Experimental Protocols

To provide a self-validating comparison, the following are detailed protocols for a representative amination reaction. The key difference is the requirement of an additional equivalent of base for the hydrobromide salt.

Experimental_Workflow cluster_A Protocol A: 4-Chloro-Quinazoline cluster_B Protocol B: 4-Bromo-Quinazoline HBr A1 Dissolve 4-chloro-quinazoline (1 eq) in solvent (e.g., IPA) A2 Add Nucleophile (e.g., Aniline) (1.1 eq) A1->A2 A3 Add Base (e.g., DIPEA) (1.2 eq) A2->A3 A4 Heat reaction to reflux (e.g., 80 °C) A3->A4 A5 Monitor by TLC/LC-MS (2-6 hours) A4->A5 A6 Workup & Purification A5->A6 end_node End Product A6->end_node B1 Dissolve 4-bromo-quinazoline·HBr (1 eq) in solvent (e.g., IPA) B2 Add Nucleophile (e.g., Aniline) (1.1 eq) B1->B2 B3 Add Base (e.g., DIPEA) (2.2 eq) B2->B3 B4 Heat reaction to reflux (e.g., 80 °C) B3->B4 B5 Monitor by TLC/LC-MS (1-4 hours) B4->B5 B6 Workup & Purification B5->B6 B6->end_node start Start start->A1 start->B1

Caption: Comparative experimental workflow for amination reactions.

Protocol A: Amination using 4-Chloro-Quinazoline

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-quinazoline (1.0 eq).

  • Solvent: Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagents: Add the desired primary or secondary amine nucleophile (1.1 eq), followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. If using IPA, the product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure and purify the residue by silica gel chromatography.

Protocol B: Amination using 4-Bromo-Quinazoline Hydrobromide

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-quinazoline hydrobromide (1.0 eq).

  • Solvent: Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagents: Add the desired primary or secondary amine nucleophile (1.1 eq). Crucially , add an increased amount of a non-nucleophilic organic base such as DIPEA (2.2 eq ). The first equivalent neutralizes the HBr salt, and the subsequent amount acts as the acid scavenger for the reaction.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir. A lower temperature or shorter time may be sufficient compared to the chloro-analogue.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Completion is often faster (typically 1-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature. The workup procedure is identical to that described in Protocol A.

Conclusion and Strategic Recommendations

Both 4-chloro-quinazoline and 4-bromo-quinazoline hydrobromide are excellent and reliable precursors for the synthesis of 4-substituted quinazolines. The choice between them should be guided by the specific demands of the synthesis.

  • Choose 4-Chloro-Quinazoline for:

    • Routine Syntheses: It is a cost-effective and highly effective reagent for reactions with moderately to highly reactive nucleophiles.

    • Simplicity: As a neutral molecule, it requires only one equivalent of base, simplifying stoichiometry calculations.

  • Choose 4-Bromo-Quinazoline Hydrobromide for:

    • Enhanced Reactivity: When reacting with weak or sterically hindered nucleophiles, its "super-activated" nature can significantly improve reaction rates and yields.

    • Milder Conditions: Its higher reactivity may allow for lower reaction temperatures, which is beneficial for sensitive substrates.

    • Synthetic Versatility: The resulting 4-substituted-bromoquinazoline product retains the bromine atom at another position (if present, like in the Lapatinib synthesis[2]), which can be used for subsequent palladium-catalyzed cross-coupling reactions, offering an orthogonal synthetic handle that a chlorine atom does not readily provide.

By understanding the mechanistic trade-offs and practical considerations outlined in this guide, researchers can strategically select the optimal 4-halo-quinazoline to accelerate their discovery and development programs.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PMC. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). ACS Publications. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. (2020, May 6). IntechOpen. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2011). Hindawi. Available at: [Link]

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026, March 10). MDPI. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Future Science. Available at: [Link]

  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. (2003, October 1). ACS Publications. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (2019). ResearchGate. Available at: [Link]

  • Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines. (2013). ResearchGate. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2012). PMC. Available at: [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020, August 6). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Available at: [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (2014). SciSpace. Available at: [Link]

  • Leaving Group Stability - SN1 and SN2 Reactions. (2023, March 22). YouTube. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). PMC. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). MDPI. Available at: [Link]

  • Leaving group. Wikipedia. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015, August 31). ResearchGate. Available at: [Link]

  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (2015). RSC Publishing. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Available at: [Link]

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Comparative

IR spectroscopy absorption peaks for 4-bromo-quinazoline hydrobromide validation

Spectroscopic Validation of 4-Bromo-quinazoline Hydrobromide: A Comparative IR Analysis Guide Introduction 4-Bromo-quinazoline hydrobromide is a highly reactive, privileged electrophilic scaffold utilized extensively in...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 4-Bromo-quinazoline Hydrobromide: A Comparative IR Analysis Guide

Introduction 4-Bromo-quinazoline hydrobromide is a highly reactive, privileged electrophilic scaffold utilized extensively in the synthesis of advanced targeted therapeutics, particularly epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Because the C-4 position is primed for nucleophilic aromatic substitution (SNAr), ensuring the correct halogenation state (bromo vs. chloro) and the correct ionization state (hydrobromide salt vs. free base) is paramount for predictable reaction kinetics. This guide provides a definitive framework for validating 4-bromo-quinazoline hydrobromide using Infrared (IR) Spectroscopy, objectively comparing its spectral signature against common synthetic alternatives and degradation products.

Mechanistic Causality in IR Vibrational Modes

To establish a robust analytical method, it is crucial to move beyond simple pattern matching and understand the molecular physics driving the IR absorption profile of this specific compound:

  • The Quinazoline Scaffold (C=N and C=C) : The fused pyrimidine-benzene bicyclic system lacks symmetry, resulting in highly polarized 3,4-double bonds. This polarization manifests as three sharp, high-intensity absorption bands for the ring stretching vibrations, typically located at 1612–1628 cm⁻¹, 1566–1581 cm⁻¹, and 1478–1517 cm⁻¹[1].

  • Halogen Differentiation (C-Br vs. C-Cl) : According to Hooke's Law applied to molecular vibrations, the mass of the substituent atom inversely affects the stretching frequency. The heavier bromine atom in 4-bromo-quinazoline shifts the carbon-halogen (C-Br) stretch to a lower frequency region (typically 691–500 cm⁻¹)[2]. In contrast, the lighter chlorine atom in 4-chloro-quinazoline analogs absorbs at a higher frequency (typically 780–700 cm⁻¹)[3].

  • Salt vs. Free Base (N-H⁺ Hydrobromide Signature) : The hydrobromide salt is formed via protonation of the quinazoline nitrogen. This creates a highly polarized N-H⁺ bond that participates in strong electrostatic hydrogen bonding with the bromide counterion (N-H⁺···Br⁻). This interaction severely weakens the N-H bond, causing a massive red-shift and broadening of the stretching frequency into the 2800–2400 cm⁻¹ region[4]. For instance, amine hydrobromides frequently exhibit this broad N-H⁺ stretching vibration centered around 2590 cm⁻¹[5]. The free base entirely lacks this band.

  • Orthogonal Purity Verification (Absence of C=O) : A common synthetic precursor and hydrolysis degradation product is quinazolin-4(3H)-one. The absolute absence of a strong carbonyl (C=O) stretching band at 1680–1700 cm⁻¹ is required to confirm successful halogenation at the 4-position[1].

Comparative Spectral Data

To objectively compare the product's identity against alternatives, the following quantitative data summarizes the critical diagnostic peaks:

Structural Feature4-Bromo-quinazoline HBr4-Bromo-quinazoline (Free Base)4-Chloro-quinazolineQuinazolin-4(3H)-one
Quinazoline Core (C=N, C=C) 1612–1628, 1566–1581 cm⁻¹1612–1628, 1566–1581 cm⁻¹1612–1628, 1566–1581 cm⁻¹1640–1660 cm⁻¹
Halogen Stretch 691–500 cm⁻¹ (C-Br)691–500 cm⁻¹ (C-Br)780–700 cm⁻¹ (C-Cl)N/A
Salt Signature (N-H⁺) 2800–2400 cm⁻¹ (Broad)AbsentAbsentAbsent
Carbonyl (C=O) AbsentAbsentAbsent1680–1700 cm⁻¹ (Strong)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Causality for Method Selection: Hydrobromide salts are notoriously hygroscopic. Preparing a traditional KBr pellet exposes the sample to atmospheric moisture and the KBr matrix itself, which can lead to ion-exchange artifacts and introduces a massive O-H stretch at ~3400 cm⁻¹ that obscures the baseline. Attenuated Total Reflectance (ATR) FTIR with a monolithic diamond crystal prevents these artifacts, enabling direct, non-destructive analysis.

Step 1: Instrument Calibration & Verification

  • Action : Scan a standard polystyrene calibration film.

  • Validation : Verify the critical peak at exactly 1601 cm⁻¹ to ensure wavenumber accuracy before analyzing the tightly clustered quinazoline core bands.

Step 2: Environmental Background Subtraction

  • Action : Acquire an ambient air background scan (minimum 16 scans, 4 cm⁻¹ resolution) immediately prior to sample loading.

  • Validation : This step mathematically removes atmospheric CO₂ (2350 cm⁻¹) and water vapor interferences that could otherwise be mistaken for the broad N-H⁺ hydrobromide bands.

Step 3: Sample Application and Pressure Control

  • Action : Place 2-5 mg of the 4-bromo-quinazoline hydrobromide powder directly onto the center of the ATR diamond crystal. Apply consistent, firm pressure using the ATR anvil.

  • Validation : Intimate contact between the crystal and the sample is physically required for the IR evanescent wave to penetrate the solid, ensuring a high signal-to-noise ratio without scattering artifacts.

Step 4: Spectral Acquisition and Orthogonal Verification

  • Action : Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Validation : The system is self-validating if it meets three criteria simultaneously: (A) Absolute absence of the 1680 cm⁻¹ C=O band (confirms no hydrolysis to quinazolinone), (B) Presence of the 2800-2400 cm⁻¹ N-H⁺ band (confirms HBr salt state), and (C) Presence of the 691-500 cm⁻¹ band (confirms bromo-substitution).

Logical Workflow Visualization

IR_Validation Start Unknown Sample (Target: 4-Bromo-quinazoline HBr) Check_Carbonyl Is C=O present? (1680-1700 cm⁻¹) Start->Check_Carbonyl Check_Core Quinazoline Core? (1612-1628 cm⁻¹) Check_Carbonyl->Check_Core No Fail_Oxo Reject: Contains Quinazolinone Check_Carbonyl->Fail_Oxo Yes Check_Salt Broad N-H⁺ Band? (2800-2400 cm⁻¹) Check_Core->Check_Salt Yes Fail_Core Reject: Invalid Scaffold Check_Core->Fail_Core No Check_Halogen C-Br Stretch? (691-500 cm⁻¹) Check_Salt->Check_Halogen Yes Fail_Base Reject: Free Base (Not HBr Salt) Check_Salt->Fail_Base No Fail_Chloro Reject: Likely 4-Chloro Analog Check_Halogen->Fail_Chloro No Pass Validated: 4-Bromo-quinazoline HBr Check_Halogen->Pass Yes

Figure 1: Sequential ATR-FTIR spectroscopic validation workflow for 4-bromo-quinazoline HBr.

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Validation

A Senior Application Scientist's Guide to the Comparative Stability Analysis of Quinazoline Hydrobromide Salts

Introduction: The Quinazoline Scaffold and the Critical Role of Salt Selection The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with application...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Critical Role of Salt Selection

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to cardiovascular disease.[1][2][3] The biological efficacy of these molecules is undisputed, but their translation into a stable, safe, and effective drug product hinges on critical decisions made during pre-formulation development. Among the most crucial of these is the selection of an appropriate salt form.

Converting an active pharmaceutical ingredient (API) into a salt is a fundamental strategy to optimize its physicochemical properties, including solubility, dissolution rate, hygroscopicity, and, most importantly, chemical stability.[4][5][6] The choice of the counterion—be it hydrochloride, mesylate, tartrate, or hydrobromide—is not trivial and can profoundly impact the drug's shelf-life, manufacturability, and bioavailability.[7][8]

This guide provides an in-depth comparative framework for analyzing the stability of quinazoline hydrobromide salts. We will move beyond theoretical discussions to provide actionable experimental protocols, data interpretation strategies, and the causal reasoning behind our methodological choices. This document is intended for researchers, drug development professionals, and scientists who require a robust, self-validating system for assessing and comparing the stability of pharmaceutical salts.

The Rationale for Salt Selection: Why Hydrobromide?

The decision to use a specific counterion is a multi-factorial process. For basic drug molecules like many quinazoline derivatives, hydrochloride (HCl) and hydrobromide (HBr) salts are common choices. The selection process involves a careful balance of desired attributes.

  • pKa Relationship: A stable salt is generally formed when the difference in pKa between the basic API and the acidic counterion (ΔpKa) is greater than 2-3 units.[8] This ensures a complete proton transfer, minimizing the risk of the salt disproportionating back into its free base and acid forms, particularly in the presence of moisture or excipients.

  • Physicochemical Properties: The hydrobromide ion, being larger and less electronegative than the chloride ion, can lead to different crystal lattice energies. This can influence properties like:

    • Solubility and Dissolution: While both salts often enhance solubility compared to the free base, their performance relative to each other is API-dependent and must be experimentally determined.[9]

    • Hygroscopicity: This is a critical stability parameter. Excessive water uptake can lead to physical changes (deliquescence) and chemical degradation (hydrolysis).[7] The hygroscopic nature of an HBr salt versus an HCl salt must be carefully evaluated.

    • Polymorphism: Different salts of the same API can exhibit different polymorphic landscapes. A comprehensive screen is essential to identify the most thermodynamically stable, non-hygroscopic form for development.[6]

The following guide outlines the workflow to generate the necessary data to make an informed decision between a hydrobromide salt and other potential candidates.

Designing a Comparative Stability Study: A Validating Workflow

A robust stability study is designed to purposefully challenge the drug substance under exaggerated conditions to predict its long-term shelf-life. This workflow integrates forced degradation with standard ICH-compliant stability testing.

G cluster_0 Phase 1: Material Characterization & Setup cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: ICH Stability Study cluster_3 Phase 4: Analysis & Reporting API_Select Select Quinazoline APIs (e.g., Q-HBr vs Q-HCl) Char Initial Characterization (PXRD, TGA, DSC, Purity) API_Select->Char Forced Expose Salts to Stress Conditions Char->Forced ICH Place Salts in Stability Chambers Char->ICH Hydrolysis Acidic & Basic Hydrolysis Forced->Hydrolysis Oxidation Oxidative (e.g., H2O2) Forced->Oxidation Photo Photolytic (ICH Q1B) Forced->Photo Thermal Thermal (Dry Heat) Forced->Thermal Analysis Analyze Samples at Timepoints (Stability-Indicating HPLC) Hydrolysis->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Accelerated Accelerated (40°C / 75% RH) ICH->Accelerated LongTerm Long-Term (25°C / 60% RH) ICH->LongTerm Accelerated->Analysis LongTerm->Analysis Data Compile & Compare Data (Purity, Degradants, Mass Balance) Analysis->Data Report Final Stability Report & Salt Form Selection Data->Report G cluster_0 Method Development cluster_1 Method Validation Start Start with API Solution Column Select Column (e.g., C18, 150x4.6mm, 3.5µm) Start->Column Mobile Optimize Mobile Phase (ACN/Water/Buffer, pH) Column->Mobile Gradient Develop Gradient Elution Mobile->Gradient Detector Set UV Wavelength (e.g., 254 nm or λmax) Gradient->Detector Inject Inject Forced Degradation Samples Detector->Inject Apply Method Check Check for Peak Purity & Resolution (>2.0) Inject->Check Validate Perform Full Validation (Linearity, Accuracy, Precision) Check->Validate Final Final Validated Method Validate->Final

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Exemplary HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or the λmax of the quinazoline API.

  • Injection Volume: 10 µL.

Validation Principle: The "stability-indicating" nature of this method is proven during the analysis of the forced degradation samples. [10]If the method can successfully separate the parent API peak from all the new peaks generated under stress (degradants), with adequate resolution (typically >2.0), it is considered specific and fit for purpose. [11]

Data Analysis and Interpretation

The ultimate goal is a direct comparison of the stability profiles. Data should be meticulously organized to facilitate a clear, evidence-based decision.

Illustrative Comparative Stability Data (Accelerated Study: 40°C / 75% RH)

Below is a hypothetical data table illustrating how results from an accelerated study might be presented. This example compares a hydrobromide salt to a hydrochloride salt of the same quinazoline API ("Q-API").

Time PointSalt FormAppearanceWater Content (%)Purity (%) (HPLC)Total Degradants (%)Mass Balance (%)
T=0 Q-API HBrWhite Powder0.2599.850.15100.0
Q-API HClWhite Powder0.4599.810.19100.0
T=3 Months Q-API HBrWhite Powder0.3599.650.36100.01
Q-API HClOff-white Powder1.8598.951.07100.02
T=6 Months Q-API HBrWhite Powder0.4199.420.59100.01
Q-API HClYellowish Powder3.5097.532.51100.04

Interpretation of Illustrative Data:

  • Purity & Degradation: The Q-API HCl salt shows a significantly faster rate of degradation (2.51% total degradants at 6 months) compared to the Q-API HBr salt (0.59%). This is a strong indicator of superior chemical stability for the hydrobromide form under these conditions.

  • Hygroscopicity: The water content for the HCl salt increased dramatically to 3.50%, suggesting it is significantly more hygroscopic than the HBr salt. This moisture uptake is likely a contributing factor to its accelerated degradation.

  • Appearance: The color change in the HCl salt provides immediate qualitative evidence of instability, corroborating the quantitative HPLC data.

  • Mass Balance: A consistent mass balance (the sum of the purity and total degradants) close to 100% provides confidence in the analytical method, indicating that all major degradation products are being detected. [12] Based on this hypothetical data, the quinazoline hydrobromide salt would be selected as the superior candidate for further development due to its enhanced chemical stability and lower hygroscopicity.

Conclusion

The selection of a salt form is a cornerstone of robust drug development. A comparative stability analysis, grounded in scientifically sound and validated methodologies, is not merely a data-generating exercise; it is a critical risk-mitigation strategy. By employing a systematic approach that combines forced degradation studies with ICH-compliant stability programs, researchers can generate unambiguous, comparative data. This guide provides the framework and detailed protocols necessary to confidently assess the stability of quinazoline hydrobromide salts against other candidates, ensuring that the most stable and reliable form of a promising therapeutic agent is advanced toward the clinic.

References

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129.
  • Nevskyi, O., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(8), 1873. Available at: [Link]

  • Al-Ostath, R., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Chemengineering, 6(6), 94. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 655-661.
  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3148. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(2), 65-75. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Singh, S., et al. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one. Indian Journal of Pharmaceutical Sciences, 75(4), 457-463. Available at: [Link]

  • Chen, Y.-L., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6610. Available at: [Link]

  • Negi, P., Bisht, A. S., & Sharma, D. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.
  • Sutar, R. (2021). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 1188-1202. Available at: [Link]

  • Saini, S., & Kaur, H. (2012). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry, 24(12), 5717-5719. Available at: [Link]

  • Asif, M. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 499. Available at: [Link]

  • Gendugov, T. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(3), 209-218. Available at: [Link]

  • Ng, C. L. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Acta Pharmaceutica Sinica B, 11(9), 2633-2656. Available at: [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Nyavanandi, D., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 33(01), 066-072. Available at: [Link]

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  • Coles, S. J., et al. (2022). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 11), 661-668.
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  • Dogar, M. Z. A., et al. (2010). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. Journal of Medicinal Plants Research, 4(14), 1361-1366. Available at: [Link]

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  • Chen, X. (2016). Case Study 1: Indinavir - Early Salt Form Change. In Pharmaceutical Crystals: Science and Engineering. Crystal Pharmatech. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-quinazoline hydrobromide

Standard Operating Procedure & Safety Guide: Handling 4-Bromo-quinazoline hydrobromide As a Senior Application Scientist, I have observed that the successful utilization of halogenated heterocycles in nucleophilic aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4-Bromo-quinazoline hydrobromide

As a Senior Application Scientist, I have observed that the successful utilization of halogenated heterocycles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions hinges entirely on rigorous handling protocols. 4-Bromo-quinazoline hydrobromide (CAS: 1373223-20-1) is a highly reactive, moisture-sensitive electrophile. This guide provides the definitive operational, safety, and disposal frameworks required to maintain both operator safety and chemical integrity.

Chemical Reactivity & Hazard Causality (The "Why")

To understand the required Personal Protective Equipment (PPE), we must first analyze the molecule's reactivity. The quinazoline scaffold features a highly electron-deficient C4 position. The attached bromine atom is an excellent leaving group, making this compound a prime candidate for transition-metal-catalyzed cross-coupling reactions[1].

However, this exact reactivity makes the compound exceptionally sensitive to moisture. Exposure to atmospheric water induces rapid hydrolysis at the C4 position, yielding inactive 4-quinazolinone and releasing hydrobromic acid (HBr) fumes[2]. Furthermore, because it is supplied as a hydrobromide salt, the bulk powder is inherently acidic, hygroscopic, and corrosive to mucous membranes.

Table 1: Physicochemical & Hazard Profile

Property / HazardData / ClassificationOperational Implication
CAS Number 1373223-20-1Unique identifier for safety and inventory tracking.
Molecular Formula C8H6Br2N2Contains two equivalents of bromine (one covalent, one ionic).
Storage Temperature 2-8°C (Argon charged)Must be stored cold and under inert gas to prevent degradation[3].
H315 / H319 Skin & Severe Eye IrritationMandates splash goggles and chemical-resistant gloves[4].
H335 Respiratory IrritationHBr off-gassing requires handling strictly within a fume hood[4].

Mandatory Personal Protective Equipment (PPE)

The following PPE matrix is designed to mitigate the specific risks of corrosive dust and HBr vapor exposure.

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient due to the risk of fine, acidic dust settling on the ocular mucosa[4].

  • Hand Protection: Double-gloving is mandatory. Use heavy-duty Nitrile gloves (minimum 5 mil thickness). The hydrobromide salt can cause severe irritation; double-gloving allows for the immediate removal of the outer glove if contamination occurs without exposing the skin.

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. Avoid synthetic fabrics that can melt or degrade upon contact with strong acids.

  • Respiratory Protection: Handling must occur inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood. If engineering controls are compromised, or during a large spill, a NIOSH/MSHA-approved positive-pressure supplied-air respirator is required[4].

Operational Handling & Experimental Protocols

To preserve the C4-electrophile for downstream synthesis and protect the operator, moisture exclusion is the primary operational directive.

Step-by-Step Methodology: Inert Atmosphere Transfer & Reaction Setup

  • Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Cool under a continuous stream of ultra-high purity (UHP) Argon.

  • Thermal Equilibration (Critical Causality Step): Remove the sealed vial of 4-Bromo-quinazoline hydrobromide from 2-8°C storage. You must allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, instantly degrading the reagent and generating HBr gas[3].

  • Transfer: Transfer the vial into a glovebox or utilize a Schlenk line with a positive Argon counter-flow.

  • Weighing: Weigh the required mass using an anti-static weigh boat. The hydrobromide salt easily generates static charge, leading to the dangerous aerosolization of the irritating powder.

  • Solvation: Immediately dissolve the reagent in an anhydrous, degassed solvent (e.g., THF or DMF) before exposing the reaction vessel to the ambient atmosphere.

G N1 1. Thermal Equilibration (Warm to RT sealed) N2 2. Inert Atmosphere (Argon Glovebox / Schlenk) N1->N2 N3 3. Anti-Static Weighing (Minimize Aerosolization) N2->N3 N4 4. Anhydrous Solvation (Quench Moisture Risk) N3->N4 N5 5. Proceed to Synthesis (Cross-Coupling / SNAr) N4->N5

Workflow for handling moisture-sensitive 4-Bromo-quinazoline hydrobromide.

Spill Response & Disposal Plan

A spill of 4-Bromo-quinazoline hydrobromide presents a dual hazard: particulate inhalation and acidic corrosion. Every safety protocol must be a self-validating system; therefore, neutralization must be chemically verified before disposal.

Step-by-Step Methodology: Acidic Halogenated Salt Spill Cleanup

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity.

  • PPE Upgrade: Don a particulate respirator (N95 or higher) if the spill is outside the fume hood, along with heavy-duty nitrile gloves[4].

  • Containment (Dry): Do not use water initially, as this will trigger rapid hydrolysis and a massive HBr gas release. Cover the powder spill with a plastic sheet or tarp to minimize dust spreading[4].

  • Neutralization: Carefully broadcast a solid, mild alkaline neutralizing agent, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), over the spill.

  • Wetting & Validation (Self-Validating Step): Lightly mist the mixture with water to initiate the acid-base neutralization. Use universal pH indicator paper to test the resulting slurry. The cleanup can only proceed to the next step when the pH reads between 6.5 and 7.5.

  • Collection & Disposal: Mechanically recover the neutralized slurry using a non-sparking plastic scoop[5]. Place the material in a chemically compatible, clearly labeled hazardous waste container (e.g., "Halogenated Organic Waste - Solid"). Clean the surface thoroughly with soap and water.

G A Spill Event: 4-Bromo-quinazoline HBr B Cover & Contain (Prevent Dust) A->B G DO NOT ADD WATER DIRECTLY (Prevents HBr Gas Release) A->G C Apply NaHCO3 (Solid Base) B->C D Lightly Mist (Initiate Neutralization) C->D E pH Validation (Target pH 6.5-7.5) D->E F Mechanical Collection & Halogenated Disposal E->F

Emergency spill response and self-validating neutralization pathway.

References

  • Title: 4-Bromoquinazoline | 354574-59-7 Source: Sigma-Aldrich URL
  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: NIH / PMC URL
  • Title: 4-Chloro-6,7-bis-(2-chloroethoxy)
  • Title: SAFETY DATA SHEET - Citalopram, Hydrobromide Salt Source: Santa Cruz Biotechnology URL
  • Title: TRIETHYLAMINE HYDROBROMIDE EXTRA PURE Source: Loba Chemie URL

Sources

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